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An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-
Methoxyphenyl)ethanol

Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 1-(3-
Methoxyphenyl)ethanol (CAS No: 23308-82-9), a key intermediate in organic synthesis and a

potential impurity in pharmaceutical manufacturing.[1] A thorough understanding of its spectral

properties is paramount for researchers, scientists, and drug development professionals to

ensure structural integrity, purity, and quality control. This document synthesizes data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

to provide an unambiguous structural elucidation of the molecule.

Molecular Identity and Structure
1-(3-Methoxyphenyl)ethanol is an aromatic alcohol with a molecular formula of C₉H₁₂O₂ and

a molecular weight of 152.19 g/mol .[2][3][4] Its structure consists of an ethanol backbone

attached to a phenyl ring at the C1 position, with a methoxy group substituent at the meta (C3)

position of the ring.

Caption: Structure of 1-(3-Methoxyphenyl)ethanol with atom numbering for NMR

assignments.
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NMR spectroscopy is the cornerstone of molecular structure determination. By analyzing the

magnetic properties of atomic nuclei, it provides detailed information about the chemical

environment, connectivity, and stereochemistry of a molecule.

Experimental Protocol: NMR Data Acquisition
A robust methodology for acquiring high-quality NMR spectra is crucial for accurate

interpretation.

Caption: Standard experimental workflow for NMR spectroscopy.

¹H NMR Spectral Data
The ¹H NMR spectrum provides a proton census of the molecule. The data presented below

was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[5]

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.22 – 7.26 Multiplet 1H - Ar-H (H4')

6.93 – 7.00 Multiplet 2H - Ar-H (H2', H6')

6.78 – 6.82 Multiplet 1H - Ar-H (H5')

5.18 – 5.23 Multiplet 1H - OH

4.72 – 4.78 Multiplet 1H - CH (H7)

3.76 – 3.77 Multiplet 3H - OCH₃ (H9)

1.34 – 1.38 Multiplet 3H - CH₃ (H8)

Expert Interpretation:

Aromatic Region (δ 6.7-7.3): The four protons on the substituted benzene ring appear as

complex multiplets, characteristic of a 1,3-disubstituted pattern.
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Carbinol Proton (δ 4.72-4.78): The proton on the carbon bearing the hydroxyl group (H7)

appears as a multiplet. This is due to coupling with the adjacent methyl protons (H8).

Methoxy Protons (δ 3.76-3.77): The three protons of the methoxy group (OCH₃) appear as a

sharp singlet, as they have no adjacent protons to couple with.

Methyl Protons (δ 1.34-1.38): The three protons of the terminal methyl group (H8) appear as

a doublet due to coupling with the single carbinol proton (H7).

Hydroxyl Proton (δ 5.18-5.23): The hydroxyl proton signal is observed as a broad multiplet.

Its chemical shift and appearance can vary depending on concentration, temperature, and

solvent due to hydrogen bonding.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The assignments are

based on data acquired in DMSO-d₆.[5]

Chemical Shift (δ) ppm Assignment

159.68 Ar-C (C3')

149.66 Ar-C (C1')

129.47 Ar-CH (C5')

118.02 Ar-CH (C6')

112.31 Ar-CH (C4')

111.33 Ar-CH (C2')

68.60 CH-OH (C7)

55.30 OCH₃ (C9)

26.39 CH₃ (C8)

Expert Interpretation:
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Aromatic Carbons (δ 111-160): Six distinct signals confirm the presence of the six unique

carbons in the aromatic ring. The carbons directly attached to oxygen (C1' and C3') are the

most deshielded, appearing furthest downfield.

Carbinol Carbon (δ 68.60): The signal for the carbon atom attached to the hydroxyl group

(C7) appears in the typical range for secondary alcohols.

Methoxy Carbon (δ 55.30): The carbon of the methoxy group (C9) is observed at a

characteristic chemical shift.

Methyl Carbon (δ 26.39): The aliphatic methyl carbon (C8) is the most shielded carbon,

appearing furthest upfield.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
Caption: Standard experimental workflow for FTIR spectroscopy.

Characteristic IR Absorption Bands
While a specific spectrum for 1-(3-methoxyphenyl)ethanol is available in databases like

SpectraBase, the key absorptions are highly predictable based on its functional groups.[3] The

following table summarizes the expected characteristic peaks.
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Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

~3360 Strong, Broad O-H Stretch Alcohol (-OH)

~3050 Medium C-H Stretch Aromatic C-H

~2970, ~2870 Medium C-H Stretch
Aliphatic C-H (CH,

CH₃)

~1600, ~1480 Medium-Strong C=C Stretch Aromatic Ring

~1250 Strong C-O Stretch Aryl Ether (Ar-O-CH₃)

~1080 Strong C-O Stretch
Secondary Alcohol (C-

OH)

Expert Interpretation:

O-H Stretch: The most prominent feature is a broad, strong band around 3360 cm⁻¹, which is

definitive for the hydroxyl group's stretching vibration, broadened by hydrogen bonding.[6]

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds,

while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl and methoxy

groups.

Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information. The sharp

peaks around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond

stretching within the aromatic ring. The strong absorptions around 1250 cm⁻¹ and 1080 cm⁻¹

are crucial for identifying the aryl ether and secondary alcohol C-O bonds, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering insights into its structure.

Experimental Protocol: MS Data Acquisition
Caption: Standard experimental workflow for GC-MS analysis.
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Mass Spectral Data and Fragmentation
Upon electron ionization, 1-(3-methoxyphenyl)ethanol will form a molecular ion (M⁺) and

undergo characteristic fragmentation.

m/z
Proposed
Fragment

Formula Notes

152 [M]⁺ [C₉H₁₂O₂]⁺ Molecular Ion

137 [M - CH₃]⁺ [C₈H₉O₂]⁺

Loss of the methyl

group from the ethyl

side chain, forming a

stable benzylic

oxonium ion. This is

often the base peak.

121
[M - OCH₃]⁺ or

[C₈H₉O]⁺
[C₈H₉O]⁺

Loss of a methoxy

radical or subsequent

fragmentation.

109 [M - C₂H₅O]⁺ [C₇H₇O]⁺
Cleavage of the C-C

bond next to the ring.

91 [C₇H₇]⁺ [C₇H₇]⁺

Tropylium ion, a

common fragment in

benzyl compounds.

Expert Interpretation & Proposed Fragmentation Pathway: The molecular ion peak at m/z 152

confirms the molecular weight of the compound.[2] The fragmentation pattern is dominated by

the cleavage of the bond alpha to the aromatic ring and the hydroxyl group, as this leads to the

formation of a highly stabilized benzylic cation. The most significant fragmentation is the loss of

the terminal methyl group (a loss of 15 amu) to yield the base peak at m/z 137.

[C₉H₁₂O₂]⁺˙
m/z = 152

(Molecular Ion)

[C₈H₉O₂]⁺
m/z = 137

(Base Peak)

- •CH₃ [C₇H₇O]⁺
m/z = 109

- CO
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Caption: Primary fragmentation pathway for 1-(3-Methoxyphenyl)ethanol in EI-MS.

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive and self-

validating characterization of 1-(3-Methoxyphenyl)ethanol. NMR spectroscopy elucidates the

precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key

alcohol and ether functional groups, and mass spectrometry verifies the molecular weight and

reveals a predictable fragmentation pattern. This comprehensive spectroscopic profile serves

as an essential reference for scientists in quality assurance, process development, and

synthetic chemistry, ensuring the identity and purity of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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